![molecular formula C13H16O B1324730 Cyclobutyl 2,4-dimethylphenyl ketone CAS No. 898790-68-6](/img/structure/B1324730.png)
Cyclobutyl 2,4-dimethylphenyl ketone
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Description
Cyclobutyl 2,4-dimethylphenyl ketone is a chemical compound with the molecular formula C13H16O . It is also known by other names such as CYCLOBUTYL(2,4-DIMETHYLPHENYL)METHANONE .
Molecular Structure Analysis
Cyclobutyl-2,4-dimethylphenyl ketone has a total of 59 bonds which include 29 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 four-membered rings, 2 six-membered rings, and 1 ketone (aromatic) .Physical And Chemical Properties Analysis
Cyclobutyl 2,4-dimethylphenyl ketone has a molecular weight of 188.27 . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Atmospheric Chemistry
Cyclobutyl methyl ketone has been used as a model compound for pinonic acid to elucidate oxidation mechanisms . This could provide insights into the chemical reactions that occur in the atmosphere and contribute to air pollution.
Anti-Inflammatory Drugs
Research has been conducted on the design, synthesis, and structure-activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs . Cyclobutyl methyl ketone could potentially be used in the development of these drugs.
Thermal Decomposition Studies
The thermal decomposition of methyl cyclobutyl ketone has been studied . Understanding how this compound decomposes under heat can provide valuable information for various chemical processes.
Vibrational Spectra and Conformational Stability
Studies have been conducted on the vibrational spectra and conformational stability of cyclobutylmethyl ketone . This research can contribute to our understanding of the physical and chemical properties of this compound.
Vapor Phase Photolysis
Research has been conducted on the structure and reactivity in the vapor phase photolysis of ketones, including methyl cyclobutyl ketone . This could provide insights into how this compound reacts under certain conditions.
Photochemistry
The photochemistry of cyclobutyl methyl ketone has been studied . Understanding how this compound reacts to light can provide valuable information for various chemical processes.
Aqueous cis-pinonic Acid Photolysis
Experimental and theoretical study of aqueous cis-pinonic acid photolysis has been conducted . Cyclobutyl methyl ketone could potentially be used in these studies.
Pharmaceutical Testing
Cyclobutyl 2,4-dimethylphenyl ketone is available for pharmaceutical testing . It could be used as a reference standard for accurate results in pharmaceutical research.
properties
IUPAC Name |
cyclobutyl-(2,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-9-6-7-12(10(2)8-9)13(14)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCNVUQXOTVPQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642529 |
Source
|
Record name | Cyclobutyl(2,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898790-68-6 |
Source
|
Record name | Cyclobutyl(2,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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